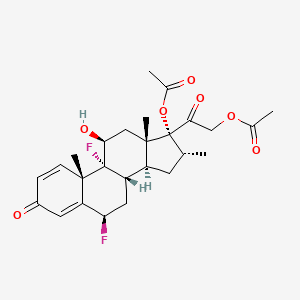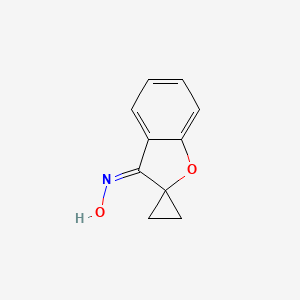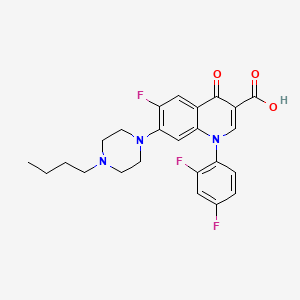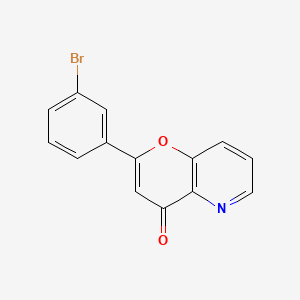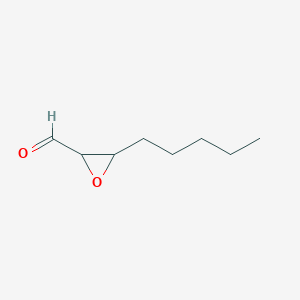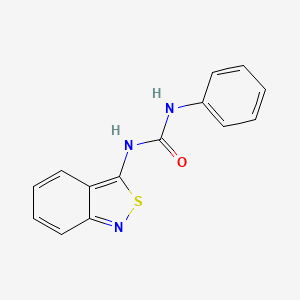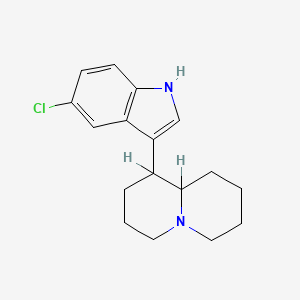
Octahydro-1-(5-chloro-1H-indol-3-yl)-2H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1-(5-chloro-1H-indol-3-yl)-2H-quinolizine is a complex organic compound that belongs to the class of quinolizines. This compound is characterized by its unique structure, which includes an indole moiety substituted with a chlorine atom at the 5-position and a quinolizine ring system. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1-(5-chloro-1H-indol-3-yl)-2H-quinolizine typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, 5-chloro-1H-indole-3-carbaldehyde, which is then subjected to a series of reactions to form the quinolizine ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1-(5-chloro-1H-indol-3-yl)-2H-quinolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The chlorine atom in the indole moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine N-oxides, while reduction can produce fully saturated quinolizine derivatives.
Scientific Research Applications
Octahydro-1-(5-chloro-1H-indol-3-yl)-2H-quinolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Octahydro-1-(5-chloro-1H-indol-3-yl)-2H-quinolizine involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to receptors or enzymes, modulating their activity. The quinolizine ring system may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of Octahydro-1-(5-chloro-1H-indol-3-yl)-2H-quinolizine.
Quinolizine derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
This compound is unique due to the presence of both the indole and quinolizine moieties, which confer distinct chemical and biological properties. The chlorine substitution at the 5-position of the indole ring further enhances its reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
118687-89-1 |
|---|---|
Molecular Formula |
C17H21ClN2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C17H21ClN2/c18-12-6-7-16-14(10-12)15(11-19-16)13-4-3-9-20-8-2-1-5-17(13)20/h6-7,10-11,13,17,19H,1-5,8-9H2 |
InChI Key |
FWPXMNAUHGIXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)C3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


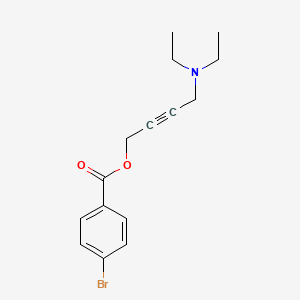
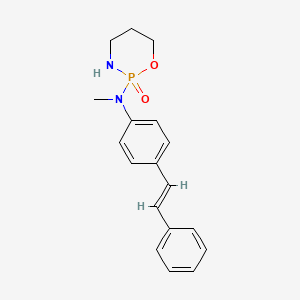
![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)



